molecular formula C20H16Cl2N2O4 B11955840 2,5-Dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione CAS No. 17123-21-6

2,5-Dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B11955840
CAS No.: 17123-21-6
M. Wt: 419.3 g/mol
InChI Key: MVLKRVADQLKKGD-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two 4-methoxyanilino groups attached to the benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 4-methoxyaniline. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often in the presence of a catalyst like hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone involves its interaction with various molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The compound’s quinone core allows it to undergo reversible redox cycling, which is crucial for its biological activities. It can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death or other biological effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone is unique due to the presence of methoxyanilino groups, which impart distinct electronic and steric properties.

Properties

CAS No.

17123-21-6

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H16Cl2N2O4/c1-27-13-7-3-11(4-8-13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-5-9-14(28-2)10-6-12/h3-10,23-24H,1-2H3

InChI Key

MVLKRVADQLKKGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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